7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H15Cl2NO3 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Derivatives
- 4-Methylquinolines react with hot thionyl chloride to form 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes. These derivatives have unique properties and potential applications in various chemical processes (Al-Shaar et al., 1988).
Complex Formation and Structural Studies
- Studies on the formation of 8H-Isoquino[2,1-b][2,7 naphthyridin-8-ones and 13H-Pyrido[4 ,3 :3,4]pyrrolo[2,1 -b][3]benzazepin-13-ones reveal the potential of methylquinoline derivatives in forming novel alkaloidal systems, which could be of significance in the field of organic chemistry (Nagarajan et al., 1994).
Applications in Organometallic Chemistry
- Research into the dissociation of cyclopalladated ligands from chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes explores the reactivity patterns and potential applications of these complexes in organometallic chemistry (Ryabov, 1984).
Photophysical Properties and Investigations
- Studies on the photophysical properties and computational investigations of tricarbonylrhenium(I) derivatives highlight the significance of quinoline derivatives in developing new materials with unique optical properties (Albertino et al., 2007).
Anticorrosion Properties
- Research on the anticorrosion properties of quaternary ammonium chlorides with alkylthiomethyl radical, including isoquinolinium derivatives, demonstrates their effectiveness in protecting metals from corrosion, which is crucial in material science and engineering (Pernak, 1984).
Properties
IUPAC Name |
7-chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-10-14(20)6-5-12-13(19(21)23)9-15(22-18(10)12)11-4-7-16(24-2)17(8-11)25-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMGQZOGENQWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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